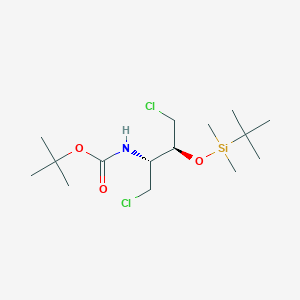
Acide 2,3-dibromo-2-(4-bromophényl)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-2-(4-bromophenyl)propionic acid, also known as DBPP, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of other compounds and as an inhibitor of enzymes, as well as for its potential effects on biochemical and physiological processes.
Applications De Recherche Scientifique
Synthèse de dérivés de pyrazoline
Ce composé peut être utilisé dans la synthèse de dérivés de pyrazoline . Les pyrazolines et leurs dérivés ont fait l'objet de nombreuses recherches en raison de leurs activités biologiques et pharmacologiques confirmées. Ils se sont avérés avoir des activités antibactériennes, antifongiques, antiparasitaires, anti-inflammatoires, antidépressives, anticonvulsivantes, antioxydantes et antitumorales .
Études de neurotoxicité
Le composé a été utilisé dans des études portant sur les potentiels neurotoxiques. Plus précisément, il a été utilisé pour étudier les effets sur l'activité de l'acétylcholinestérase (AchE) et le niveau de malondialdéhyde (MDA) dans le cerveau des alevins en association avec des paramètres comportementaux et le potentiel de nage .
Bromation de l'acide cinnamique
“Acide 2,3-dibromo-2-(4-bromophényl)propanoïque” peut être préparé à partir de l'acide cinnamique par addition de brome . Cette réaction est relativement rapide et le produit commence à précipiter au fur et à mesure que la réaction progresse .
Synthèse de phtalocyanines monoisomères
Ce composé est utilisé dans la synthèse et la caractérisation de phtalocyanines monoisomères 1,8,15,22-substituées (A3B et A2B2) et de dyades phtalocyanine-fullerène .
Applications antifongiques
Il a été utilisé dans des études portant sur son effet inhibiteur sur la moisissure grise de la fraise causée par B. cinerea .
Mécanisme D'action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that the compound can undergo reduction reactions , which may influence its interaction with its targets.
Pharmacokinetics
The compound is soluble in DMSO , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dibromo-2-(4-bromophenyl)propionic acid. For instance, the compound is stable at -20°C and has a melting point of 193-195°C . These factors could potentially affect how the compound interacts with its targets and its overall effectiveness.
Propriétés
IUPAC Name |
2,3-dibromo-3-(4-bromophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O2/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCBYPXRLBSCLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454848 |
Source


|
| Record name | 2,3-DIBROMO-2-(4-BROMOPHENYL)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112595-55-8 |
Source


|
| Record name | 2,3-DIBROMO-2-(4-BROMOPHENYL)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

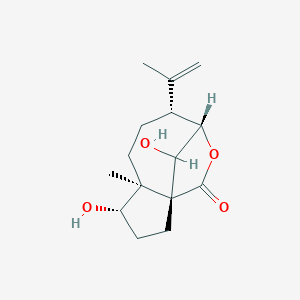

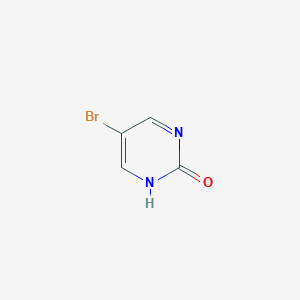
![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)
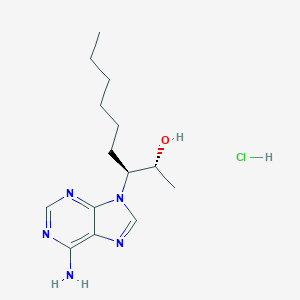



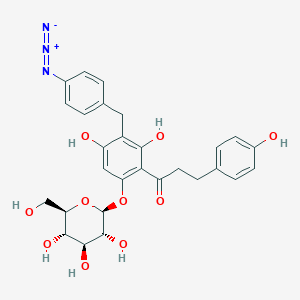
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)
